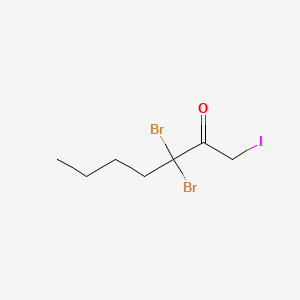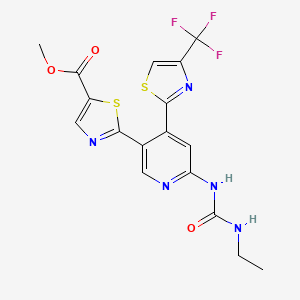
4-(4-Bromophenylsulfonyl)-tetrahydro-2H-pyran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Bromophenylsulfonyl)-tetrahydro-2H-pyran is an organic compound that features a tetrahydropyran ring substituted with a 4-bromophenylsulfonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromophenylsulfonyl)-tetrahydro-2H-pyran typically involves the reaction of tetrahydropyran with 4-bromobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-Bromophenylsulfonyl)-tetrahydro-2H-pyran can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The sulfonyl group can participate in redox reactions.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can replace the bromine atom under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate can oxidize the sulfonyl group.
Coupling: Palladium catalysts and boronic acids are commonly used in coupling reactions.
Major Products
Substitution: Products include various substituted tetrahydropyran derivatives.
Oxidation: Products include sulfonic acids or sulfonates.
Coupling: Products include biaryl compounds.
Applications De Recherche Scientifique
4-(4-Bromophenylsulfonyl)-tetrahydro-2H-pyran has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for synthesizing biologically active molecules.
Materials Science: The compound can be used in the development of new materials with specific properties.
Biological Studies: It is used in the synthesis of compounds with potential antimicrobial and anticancer activities.
Mécanisme D'action
The mechanism of action of 4-(4-Bromophenylsulfonyl)-tetrahydro-2H-pyran depends on its specific application. In medicinal chemistry, it may act by interacting with biological targets such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, affecting their function .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(4-Bromophenylsulfonyl)morpholine
- 4-(4-Bromophenylsulfonyl)thiomorpholine
- N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide
Uniqueness
4-(4-Bromophenylsulfonyl)-tetrahydro-2H-pyran is unique due to its tetrahydropyran ring, which provides different steric and electronic properties compared to other similar compounds. This uniqueness can lead to different biological activities and applications.
Propriétés
Formule moléculaire |
C11H13BrO3S |
|---|---|
Poids moléculaire |
305.19 g/mol |
Nom IUPAC |
4-(4-bromophenyl)sulfonyloxane |
InChI |
InChI=1S/C11H13BrO3S/c12-9-1-3-10(4-2-9)16(13,14)11-5-7-15-8-6-11/h1-4,11H,5-8H2 |
Clé InChI |
KNDGEIZUOQKMHB-UHFFFAOYSA-N |
SMILES canonique |
C1COCCC1S(=O)(=O)C2=CC=C(C=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Tert-butyl 3-[[4-(trifluoromethyl)phenyl]methyl]azetidine-1-carboxylate](/img/structure/B13938405.png)









![3-Tosyl-6-oxa-bicyclo[3.1.0]hexane](/img/structure/B13938487.png)


